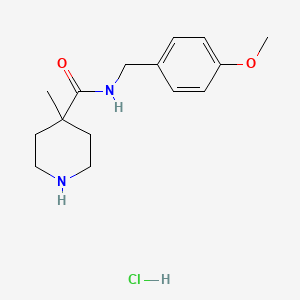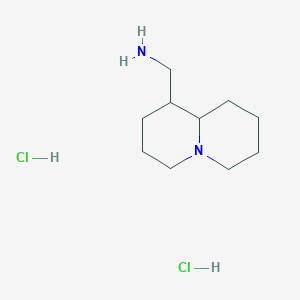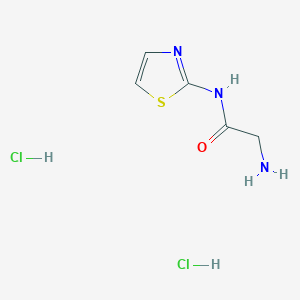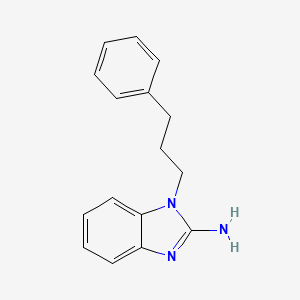
1-(3-fenilpropil)-1H-1,3-benzodiazol-2-amina
Descripción general
Descripción
1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C16H17N3 and its molecular weight is 251.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioimagenología
Los derivados del compuesto, particularmente aquellos con modificaciones como la parte malononitrilo y los sustituyentes halógenos, se han explorado por su potencial en la bioimagenología . Estos derivados exhiben alta absortividad molar y rendimiento cuántico, lo que los hace adecuados para su uso como fluoróforos brillantes en el infrarrojo cercano. Sin embargo, la estabilidad sigue siendo un desafío debido a la fotoisomerización, lo que impulsa una mayor investigación sobre sustituyentes que podrían mejorar la estabilidad de estos compuestos para aplicaciones de bioimagenología .
Sondas fluorescentes
En el campo de los estudios de fluorescencia, se ha investigado la hidrofobicidad de ciertos derivados de este compuesto . La capacidad de formar J-agregados en mezclas de agua-metanol y el cambio en el máximo de absorción con concentraciones variables de agua sugieren aplicaciones potenciales como sondas fluorescentes en química analítica y monitoreo ambiental .
Ingeniería metabólica
“1-(3-fenilpropil)-1H-1,3-benzodiazol-2-amina” y sus estructuras relacionadas se han utilizado en la ingeniería metabólica. Por ejemplo, Escherichia coli ha sido modificada genéticamente para producir 3-fenilpropanol, un compuesto con un grupo fenilpropil similar, a través de un enfoque de retrobiosíntesis . Esto demuestra la relevancia del compuesto en el desarrollo de fábricas celulares microbianas para la producción química sostenible .
Industria de las fragancias
Los derivados de este compuesto se han utilizado como componentes de fragancias debido a su agradable olor. Se utilizan en varios productos como alimentos, bebidas y cosméticos. El carácter de olor balsámico de los derivados del éster los hace adecuados para composiciones de flores frescas como lila, jacinto y lirio de los valles .
Investigación proteómica
Las propiedades bioquímicas de los derivados de este compuesto los hacen útiles en la investigación proteómica. Se pueden emplear en el estudio de las interacciones y funciones de las proteínas, proporcionando información sobre los procesos celulares y los mecanismos de la enfermedad .
Aplicaciones farmacéuticas
La estructura de “this compound” está estrechamente relacionada con los compuestos utilizados en los productos farmacéuticos. Por ejemplo, 3-fenilpropanol, que comparte el componente fenilpropil, es un precursor para la síntesis de fenprobamato, un relajante muscular que se utiliza en el tratamiento de calambres musculares y espasticidad .
Mecanismo De Acción
Target of Action
It is structurally similar to 3-phenylpropylamine , which is known to interact with Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
Based on its structural similarity to 3-phenylpropylamine , it might interact with its targets in a similar manner
Biochemical Pathways
A compound with a similar structure, 3-phenylpropanol, has been studied for its biosynthetic pathway extending from l-phenylalanine, involving enzymes like phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) .
Pharmacokinetics
The adme properties of structurally similar compounds like ramipril suggest that it might have a long elimination half-life, permitting once daily administration . It is also suggested that Ramipril is a prodrug, which is hydrolyzed after absorption to form an active metabolite . These properties might impact the bioavailability of 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine.
Result of Action
A structurally similar compound, sa4503, has been found to inhibit oxidative stress-induced neuronal death by downregulating the mapk/erk pathway . This suggests that 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine might have similar effects.
Propiedades
IUPAC Name |
1-(3-phenylpropyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c17-16-18-14-10-4-5-11-15(14)19(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDXZUAAPRACGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)
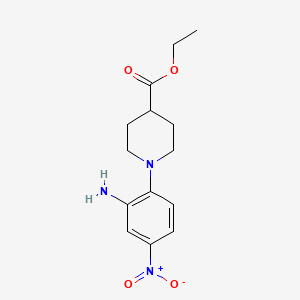
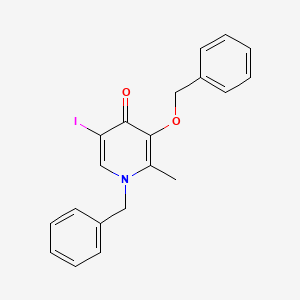
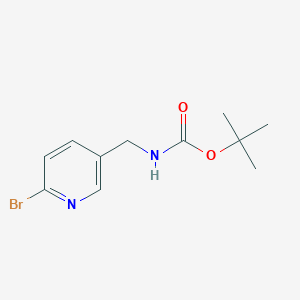
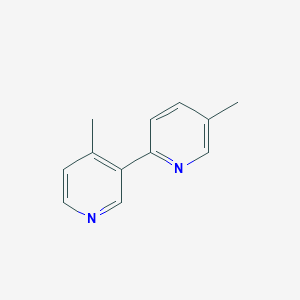
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531098.png)


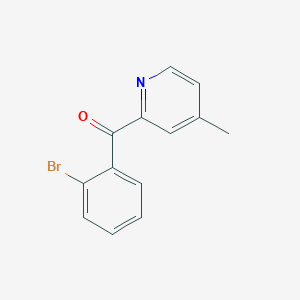
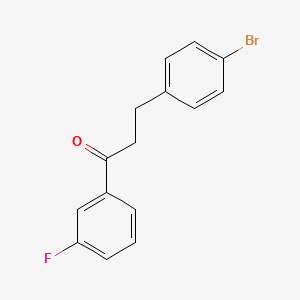
![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)
